4-Methylumbelliferyl glucoside
CAS No.: 18997-57-4
Cat. No.: VC20744323
Molecular Formula: C16H18O8
Molecular Weight: 338.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18997-57-4 |
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Molecular Formula | C16H18O8 |
Molecular Weight | 338.31 g/mol |
IUPAC Name | 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
Standard InChI Key | YUDPTGPSBJVHCN-YMILTQATSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Definition
4-Methylumbelliferyl-beta-D-glucopyranoside, also known as 4-Methylumbelliferyl glucoside (4-MUG), is a beta-D-glucoside with a 4-methylumbelliferyl substituent at the anomeric position . It belongs to the class of organic compounds known as coumarin glycosides and is a commonly used fluorogenic substrate . The compound has a role as a chromogenic compound .
Synonyms: MUD, MUG, MU-Glu, MUGGAL, MU-GAL, 7-(B2, 4-MU-GLU, GLC1-B-4MU, MUGLUCOSIDE, 4-MU-β-Gluc
CAS No: 18997-57-4
Molecular Formula: C16H18O8
Molecular Weight: 338.31
MDL Number: MFCD00063694
Uses
4-Methylumbelliferyl-β-D-Glucopyranoside (4-MUG) is utilized as a fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, also known as glucosylceramidase . It is applied in characterizing novel β-glucosidases and in assays to assess deficiencies in β-glucocerebrosidase activity related to Gaucher disease .
4-Methylumbelliferyl β-D-glucopyranoside has been used as a substrate in:
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Glucosylceramidase β enzyme activity assay in lysosome-enriched fractions from primary hippocampal neurons
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Assaying glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell line (RAW)
Hydrolysis and Fluorescence
The hydrolysis of 4-MUG releases 4-MU, a fluorescent product with an emission maximum at 445-454 nm . The excitation maximum for 4-MU is pH-dependent, with values of 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively .
Effects on Hyaluronan Synthesis and Autoimmune Diabetes
Research indicates that oral administration of 4-MUG to mice inhibits hyaluronan (HA) synthesis, promotes FoxP3+ regulatory T-cell expansion, and prevents autoimmune diabetes . Studies have shown that 4-MUG and 4-MU reach an equilibrium in serum, liver, and pancreas, with 4-MUG being hydrolyzed to 4-MU in serum, increasing the bioavailability of 4-MU .
Mechanism of Hydrolysis in Bacillus Species
In Bacillus species, 4-MUG is hydrolyzed during spore germination and outgrowth, with proteins needed for rapid hydrolysis synthesized during spore outgrowth . The compound is taken up by the phosphotransferase system (PTS), leading to the intracellular accumulation of its phosphorylated form, beta-MUG-6-phosphate (beta-MUG-P) .
Safety and Handling
4-Methylumbelliferyl glucoside is associated with certain hazard codes and safety statements :
Drug Interactions
4-methylumbelliferyl beta-D-glucoside can interact with several drugs :
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Acetohexamide: The therapeutic efficacy of Acetohexamide can be increased when used in combination with 4-methylumbelliferyl beta-D-glucoside .
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Chlorpropamide: The therapeutic efficacy of Chlorpropamide can be increased when used in combination with 4-methylumbelliferyl beta-D-glucoside .
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Dexmethylphenidate: The serum concentration of the active metabolites of 4-methylumbelliferyl beta-D-glucoside can be increased when 4-methylumbelliferyl beta-D-glucoside is used in combination with Dexmethylphenidate .
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Diazoxide: The serum concentration of 4-methylumbelliferyl beta-D-glucoside can be increased when it is combined with Diazoxide .
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Doxycycline: The therapeutic efficacy of 4-methylumbelliferyl beta-D-glucoside can be increased when used in combination with Doxycycline .
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